![molecular formula C16H21IN2O B12885500 2-[2-(Dimethylamino)ethyl]-5-iodo-3-propylquinolin-8-ol CAS No. 63218-59-7](/img/structure/B12885500.png)
2-[2-(Dimethylamino)ethyl]-5-iodo-3-propylquinolin-8-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(Dimethylamino)ethyl]-5-iodo-3-propylquinolin-8-ol is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Dimethylamino)ethyl]-5-iodo-3-propylquinolin-8-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Iodo Group: The iodo group can be introduced via an electrophilic substitution reaction using iodine and a suitable oxidizing agent.
Alkylation: The propyl group can be introduced through an alkylation reaction using propyl halide.
Dimethylaminoethyl Substitution: The final step involves the substitution of the dimethylaminoethyl group, which can be achieved through a nucleophilic substitution reaction using dimethylaminoethyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
2-[2-(Dimethylamino)ethyl]-5-iodo-3-propylquinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
2-[2-(Dimethylamino)ethyl]-5-iodo-3-propylquinolin-8-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 2-[2-(Dimethylamino)ethyl]-5-iodo-3-propylquinolin-8-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular targets and pathways involved depend on the specific application and biological context.
相似化合物的比较
Similar Compounds
2-[2-(Dimethylamino)ethyl]-5-chloro-3-propylquinolin-8-ol: Similar structure but with a chloro group instead of an iodo group.
2-[2-(Dimethylamino)ethyl]-5-bromo-3-propylquinolin-8-ol: Similar structure but with a bromo group instead of an iodo group.
2-[2-(Dimethylamino)ethyl]-5-fluoro-3-propylquinolin-8-ol: Similar structure but with a fluoro group instead of an iodo group.
Uniqueness
The presence of the iodo group in 2-[2-(Dimethylamino)ethyl]-5-iodo-3-propylquinolin-8-ol makes it unique compared to its chloro, bromo, and fluoro analogs. The iodo group can participate in specific interactions and reactions that are not possible with other halogens, making this compound particularly interesting for certain applications.
属性
CAS 编号 |
63218-59-7 |
|---|---|
分子式 |
C16H21IN2O |
分子量 |
384.25 g/mol |
IUPAC 名称 |
2-[2-(dimethylamino)ethyl]-5-iodo-3-propylquinolin-8-ol |
InChI |
InChI=1S/C16H21IN2O/c1-4-5-11-10-12-13(17)6-7-15(20)16(12)18-14(11)8-9-19(2)3/h6-7,10,20H,4-5,8-9H2,1-3H3 |
InChI 键 |
OYRDRQMHFKVAAX-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=CC2=C(C=CC(=C2N=C1CCN(C)C)O)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(Furan-3-yl)-1H-pyrrolo[2,3-c]pyridin-1-ol](/img/structure/B12885429.png)
![2-(2-Ethoxy-2-oxoethyl)benzo[d]oxazole-7-acrylic acid](/img/structure/B12885436.png)
![2-(7-Chloro-1H-pyrrolo[2,3-c]pyridin-1-yl)ethanol](/img/structure/B12885442.png)
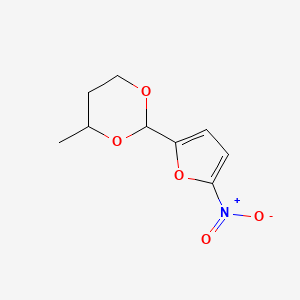
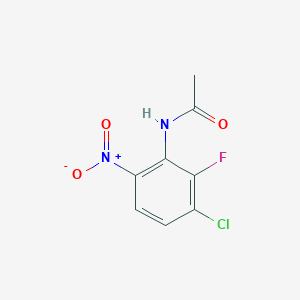
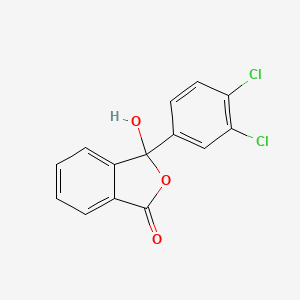
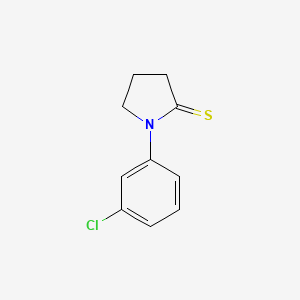
![3-Chloro-2-[4-(chlorosulfonyl)phenyl]-1-benzofuran-6-sulfonyl chloride](/img/structure/B12885474.png)
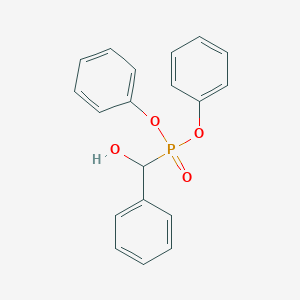
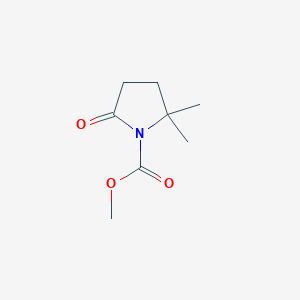

![3-(Pyridin-4-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12885494.png)
![2-(Carboxy(hydroxy)methyl)-5-(methoxycarbonyl)benzo[d]oxazole](/img/structure/B12885506.png)
